molecular formula C12H21N7O2 B11060136 4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

Cat. No.: B11060136
M. Wt: 295.34 g/mol
InChI Key: NOUNDRQSSOVAQO-UHFFFAOYSA-N
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Description

4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide is a complex organic compound with a triazine core structure

Preparation Methods

The synthesis of 4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide typically involves multiple steps. One common method includes the cyclization of methyl cyanoacetate, urea, and sodium methylate to form the triazine ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield. Industrial production methods may involve scaling up these reactions with optimized conditions to enhance efficiency and reduce waste.

Chemical Reactions Analysis

4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide include:

The uniqueness of 4-amino-6-(diethylamino)-N’-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N7O2

Molecular Weight

295.34 g/mol

IUPAC Name

[(Z)-[amino-[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]methylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C12H21N7O2/c1-5-19(6-2)12-16-9(15-11(14)17-12)8(13)18-21-10(20)7(3)4/h7H,5-6H2,1-4H3,(H2,13,18)(H2,14,15,16,17)

InChI Key

NOUNDRQSSOVAQO-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N)/C(=N/OC(=O)C(C)C)/N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C(=NOC(=O)C(C)C)N

Origin of Product

United States

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